molecular formula C9H9BrFNOS B062075 O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate CAS No. 190648-99-8

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Cat. No.: B062075
CAS No.: 190648-99-8
M. Wt: 278.14 g/mol
InChI Key: ONIVRSHXEFYTEM-UHFFFAOYSA-N
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Description

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a versatile and high-purity chemical intermediate designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a carbamothioate group linked to a 4-bromo-2-fluorophenyl ring, a structure that offers significant potential for further functionalization. The bromo and fluoro substituents make it an excellent electrophilic coupling partner in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNOS/c1-12(2)9(14)13-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIVRSHXEFYTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)OC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650484
Record name O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190648-99-8
Record name O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate involves a multi-step process. One common method includes the following steps :

    Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol, N,N-dimethylthiocarbamoyl chloride, and 1,4-diaza-bicyclo[2.2.2]octane (DABCO).

    Reaction Conditions: The reaction is carried out in N,N-dimethylformamide (DMF) at 75°C for 1 hour. The mixture is then cooled to room temperature, and water is added to precipitate the product.

    Purification: The solid product is filtered, washed with water, dried, and purified by flash chromatography on silica gel.

Chemical Reactions Analysis

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed reaction conditions and products are not extensively documented.

    Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.

Scientific Research Applications

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound’s dimethylcarbamothioate group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., bromo, fluoro) increases molecular weight and polarizability compared to electron-donating groups (e.g., methoxy, methyl) .
  • Synthesis Yields : Methoxy-substituted derivatives (e.g., 1h) show moderate yields (76%), while trimethylphenyl derivatives (1i) achieve higher yields (81%), likely due to steric stabilization during synthesis .

Key Observations :

  • Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents enhance cholinesterase inhibition (IC₅₀ as low as 1.60 µM) compared to methoxy or methyl groups .
  • Lack of Data for Target Compound : While O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate shares structural motifs with active analogs, its specific inhibitory potency remains unstudied.

Agrochemical Relevance

Phosphorothioate pesticides with bromophenyl groups exhibit structural parallels but distinct backbones:

Compound Name Use Key Substituents Reference
Bromophos-ethyl Insecticide 4-Bromo-2,5-dichlorophenyl, diethyl
Profenofos Insecticide 4-Bromo-2-chlorophenyl, ethyl, propyl
Leptophos Insecticide 4-Bromo-2,5-dichlorophenyl, methyl

Key Observations :

  • Backbone Differences : The target compound’s carbamothioate backbone contrasts with phosphorothioates in commercial pesticides, suggesting divergent mechanisms of action .
  • Halogenation Patterns : Bromo-fluoro substitution may offer enhanced stability or target specificity compared to dichloro analogs.

Biological Activity

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C10H10BrFNO2S
  • CAS Number : 190648-99-8

This compound features a bromo and fluorine substitution on a phenyl ring, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting key enzymes involved in cancer progression. For instance, studies on related carbamothioate derivatives indicate that they may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
  • Anticancer Activity : Research has indicated that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. The presence of halogen atoms like bromine and fluorine is often linked to enhanced biological activity due to their electronegative properties, which can affect molecular interactions and binding affinities .

Table 1: Summary of Biological Activities

Study ReferenceCell Line TestedIC50 (nM)Mechanism
HeLa16Tubulin Inhibition
L121019Tubulin Inhibition
HUVECsn.d.Vascular Disruption

Note: IC50 values represent the concentration required to inhibit 50% of the cell growth.

Case Studies

  • Inhibition Studies : A study investigating the inhibitory effects of similar carbamothioates on human cancer cell lines demonstrated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. The study highlighted that compounds with a similar structure to this compound displayed IC50 values below 20 nM against several aggressive cancer types .
  • Vascular Disruption : Another study focused on the effects of carbamothioate derivatives on endothelial cells suggested that these compounds could inhibit HMGB1-mediated responses, which are crucial for tumor angiogenesis. The results indicated that such compounds might serve as potential therapeutic agents in targeting tumor vasculature .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity (e.g., dichloromethane or THF), and stoichiometry of reactants. Catalysts like triethylamine may enhance coupling efficiency. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) can improve purity. Monitoring reaction progress with TLC and characterizing intermediates via 1H^1H-NMR ensures stepwise control .

Q. What spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm, methyl groups from dimethylcarbamothioate at δ 3.0–3.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O/S) and aromatic carbon signals. 19F^{19}F-NMR detects fluorine substituents .
  • Infrared (IR) Spectroscopy : Peaks at 1660–1680 cm1^{-1} (C=O stretch) and 1200–1250 cm1^{-1} (C=S stretch) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]+^+) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br^{79}Br/^{81}Br) .

Q. What are the key physical properties of this compound relevant to laboratory handling?

  • Methodological Answer : Key properties include:

  • Melting Point : ~238–242°C (similar to structurally related boronic acids) .
  • Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) based on aryl halide and carbamothioate moieties.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments at −20°C .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SXRD) determine the molecular structure and conformation of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation of saturated solutions in solvents like acetone or ethyl acetate.
  • Data Collection : Employ synchrotron radiation or Mo-Kα sources (λ = 0.71073 Å) for high-resolution data.
  • Refinement : Use SHELXL (for small molecules) to refine atomic positions, thermal parameters, and bond distances. ORTEP-3 generates thermal ellipsoid diagrams to visualize molecular packing and intermolecular interactions (e.g., halogen bonding between Br and S atoms) .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) model bromine and fluorine effects on charge distribution .
  • Molecular Dynamics (MD) : Simulate solvent interactions or ligand-protein binding (if applicable) using force fields like AMBER or CHARMM .

Q. How can researchers investigate structure-activity relationships (SAR) of derivatives in pesticide development?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace Br with Cl or F; alter carbamothioate to phosphorothioate) to assess pesticidal activity.
  • Biological Assays : Test acetylcholinesterase inhibition (common target for organothiophosphates) using Ellman’s method. Compare IC50_{50} values across derivatives .
  • Crystallographic Studies : Resolve enzyme-inhibitor complexes (e.g., with SHELXPRO) to identify binding motifs .

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